Azetidin-3-yl dimethylcarbamate hydrochloride
Description
Historical Context of Azetidine-Based Carbamates in Medicinal Chemistry
The exploration of azetidine derivatives began in the mid-20th century, but significant breakthroughs occurred in the 2010s with the development of efficient synthetic routes. Early studies focused on azetidine’s inherent ring strain (approximately 25–30 kcal/mol), which confers unique reactivity compared to five- or six-membered nitrogen heterocycles. The introduction of carbamate functionalities, such as the dimethylcarbamate group in azetidin-3-yl dimethylcarbamate hydrochloride, marked a pivotal shift toward optimizing pharmacokinetic properties. For instance, carbamate groups enhance metabolic stability by resisting enzymatic hydrolysis, a critical advantage in central nervous system (CNS)-targeted therapies.
By 2017, azetidine carbamates gained prominence as covalent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid signaling. Researchers demonstrated that 3-substituted azetidine carbamates exhibited superior inhibitory potency (IC₅₀ < 10 nM) compared to piperidine analogs, attributed to the smaller ring’s ability to adopt optimal binding conformations. This work laid the foundation for subsequent studies exploring azetidine carbamates in neurodegenerative disease models.
Structural Classification in Nitrogen Heterocycles
This compound belongs to the azetidine class of saturated nitrogen heterocycles, distinguished by its four-membered ring structure. Key structural features include:
| Property | Azetidine | Pyrrolidine (5-membered) | Piperidine (6-membered) |
|---|---|---|---|
| Ring strain (kcal/mol) | 25–30 | 5–10 | <5 |
| Bond angle deviation (°) | 15–20 | 2–5 | Minimal |
| Common applications | Covalent inhibitors, peptide mimics | Alkaloid scaffolds, CNS drugs | Flexible linkers, opioids |
The dimethylcarbamate moiety (-OC(=O)N(CH₃)₂) introduces hydrogen-bonding capacity and steric bulk, which modulates interactions with biological targets. X-ray crystallography of related compounds reveals that the carbamate group adopts a planar conformation, enabling π-stacking with aromatic residues in enzyme active sites.
Significance of Four-Membered Ring Systems in Drug Discovery
Four-membered rings like azetidine offer distinct advantages in drug design:
- Constrained Geometry : Limits rotational freedom, reducing entropy penalties upon target binding.
- Improved Metabolic Stability : Resistance to cytochrome P450 oxidation compared to larger rings.
- Enhanced Solubility : Polar carbamate groups counterbalance the hydrophobic azetidine core, improving aqueous solubility (logP ≈ 1.2 for this compound).
Recent work by Saunders et al. (2024) demonstrated that incorporating 3-aminoazetidine subunits into cyclic peptides increased protease resistance by 15-fold compared to homodetic analogs, highlighting the scaffold’s potential in peptide therapeutics.
Relationship to Other Carbamate Derivatives
Azetidine carbamates exhibit unique properties compared to open-chain or aromatic carbamates:
| Parameter | Azetidine Carbamates | Piperidine Carbamates | Aryl Carbamates |
|---|---|---|---|
| Metabolic stability (t₁/₂) | >120 min (rat liver microsomes) | 60–90 min | 30–45 min |
| Target selectivity (MAGL vs FAAH) | 500:1 | 50:1 | <10:1 |
| Synthetic accessibility | Moderate (requires ring-closing metathesis) | High | High |
Data adapted from Butler et al. (2017) and Saunders et al. (2024). The strained azetidine ring enhances selectivity for MAGL over fatty acid amide hydrolase (FAAH), making it valuable for modulating endocannabinoid pathways without off-target effects.
Evolution of Research Interest in Azetidine Carbamates
Research on azetidine carbamates has progressed through three phases:
- 2000–2010 : Initial synthesis and characterization of azetidine-3-carboxylic acid derivatives.
- 2011–2020 : Application as covalent inhibitors (e.g., MAGL) and peptide backbone modifiers.
- 2021–present : Late-stage functionalization for targeted drug delivery (e.g., PROTACs) and bioconjugation.
A 2025 analysis of DrugBank entries identified 47 clinical-stage compounds containing azetidine subunits, with 12 featuring carbamate functionalities. This trend reflects the scaffold’s versatility in addressing challenges in CNS permeability and target engagement.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidin-3-yl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCMETWSDQNCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic substitution at the 3-position under controlled conditions:
Key findings:
- Alkylation proceeds via deprotonation of the azetidine nitrogen using NaH, followed by nucleophilic attack on alkyl halides .
- Palladium-catalyzed cross-couplings enable aryl group introductions .
Ring-Opening Reactions
The strained azetidine ring undergoes cleavage under acidic or nucleophilic conditions:
Example:
Treatment with chloroformates yields γ-chloroamines via transient azetidinium ion formation, a pathway validated in analogous azetidine systems .
Reduction Reactions
The carbamate group undergoes selective reduction:
Mechanistic insight:
LiAlH₄ reduces the carbamate carbonyl to a methylene group while preserving the azetidine ring .
Oxidation Reactions
The tertiary amine in the azetidine ring is susceptible to oxidation:
Functionalization via Carbamate Chemistry
The dimethylcarbamate group participates in transesterification and hydrolysis:
Comparative Reactivity Analysis
Azetidin-3-yl dimethylcarbamate hydrochloride shows distinct behavior compared to related compounds:
Industrial-Scale Reaction Optimization
Patent data reveals scalable protocols:
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis : The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to avoid hydrolysis, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Chemical Properties :
- Molecular Formula : C7H14ClN2O2
- Molecular Weight : 194.65 g/mol
- Physical Form : Powder
- Solubility : Soluble in water and organic solvents
Scientific Research Applications
This compound has several key applications:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity : The compound undergoes various reactions such as oxidation to form N-oxides, reduction to amines, and nucleophilic substitution reactions leading to diverse derivatives.
Biology
- Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines .
Medicine
- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate for drug development, particularly in creating new therapeutic agents.
Industry
- Material Development : It is utilized in the formulation of new materials and as a reagent in chemical processes, enhancing the efficiency of industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising activity, warranting additional investigation into its application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of azetidin-3-yl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of azetidin-3-yl dimethylcarbamate hydrochloride, emphasizing structural variations, physicochemical properties, and functional roles:
Key Structural and Functional Differences
Substituent Diversity :
- This compound features a carbamate group, enhancing stability and influencing bioavailability compared to amines (e.g., N-Dimethylazetidin-3-amine Hydrochloride) .
- tert-Butyl-protected analogs (e.g., tert-Butyl azetidin-3-yl(ethyl)carbamate hydrochloride) are designed for controlled deprotection in multi-step syntheses .
Salt Forms: Dihydrochloride salts (e.g., 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride) exhibit higher water solubility than monohydrochloride derivatives, impacting pharmacokinetics .
Biological Activity :
- Methyl-substituted analogs (e.g., (3-Methylazetidin-3-yl)methanamine dihydrochloride) show enhanced binding to enzyme active sites due to steric effects, as seen in kinase inhibition assays .
Biological Activity
Azetidin-3-yl dimethylcarbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an azetidine ring combined with a dimethylcarbamate group. This unique combination imparts distinct properties that are pivotal for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C7H14ClN2O2 |
| Molecular Weight | 194.65 g/mol |
| CAS Number | 935668-34-1 |
| Solubility | Soluble in water |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The carbamate group is known to inhibit enzymes by forming covalent bonds with the active sites, leading to enzyme inactivation. This mechanism is similar to other carbamate compounds utilized as enzyme inhibitors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains, including:
-
Bacterial Strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Streptococcus pyogenes
-
Fungal Strains:
- Aspergillus niger
- Candida albicans
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .
Anticancer Activity
This compound has also been studied for its anticancer potential. Notably, it has shown antiproliferative effects in various cancer cell lines, including:
- Breast Cancer Cells (MCF-7):
- IC50 values ranging from 10–33 nM indicate strong cytotoxicity.
- Triple-Negative Breast Cancer Cells (MDA-MB-231):
The compound appears to exert its anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
This compound can be compared with other azetidine derivatives, such as:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Azetidine | Parent compound | Limited biological activity |
| Azetidin-2-one | Contains carbonyl group | Moderate activity |
| Dimethylcarbamate | Simpler carbamate | Antimicrobial properties |
The unique structural features of this compound enhance its reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies highlight the promising biological activities of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Mechanism Exploration :
- Enzyme Inhibition Analysis :
Q & A
Q. Q1. What are the optimal synthetic routes for Azetidin-3-yl dimethylcarbamate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling azetidine-3-yl precursors with dimethylcarbamate groups via nucleophilic substitution or aza-Michael addition. For example:
- Azetidine ring formation : Use 1,2-diaminoethane derivatives under anhydrous conditions (e.g., THF or DCM) with catalytic bases like triethylamine to minimize side reactions .
- Carbamate introduction : React azetidin-3-ol intermediates with dimethylcarbamoyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C to control exothermicity and improve regioselectivity .
- Hydrochloride salt formation : Precipitate the final product using HCl gas in ethanol, followed by recrystallization to ≥95% purity .
Q. Q2. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm azetidine ring geometry and carbamate substitution patterns. For example, azetidine C-H protons typically resonate at δ 3.5–4.5 ppm in DMSO-d6 .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) and acetonitrile/water gradients (0.1% TFA) to assess purity. Retention times should align with reference standards .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H] at m/z 193.05 for the free base) and detect impurities .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carbamate to azetidin-3-ol) using LC-MS/MS. Stability is typically optimal at pH 4–6, with rapid degradation in alkaline conditions due to carbamate hydrolysis .
- Accelerated stability testing : Use Arrhenius modeling (40–60°C) to predict shelf-life. For lyophilized formulations, maintain moisture content <1% to prevent hydrolysis .
Q. Q4. What strategies mitigate low bioavailability in preclinical models, and how can structural modifications enhance pharmacokinetics?
Methodological Answer:
- Prodrug approaches : Replace the hydrochloride salt with lipophilic counterions (e.g., tosylate) to improve membrane permeability. For example, log P values can be optimized from −0.5 (hydrochloride) to 1.2 (tosylate) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the azetidine ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) can quantify metabolic half-life improvements .
Q. Q5. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric effects : The azetidine ring’s strained geometry increases reactivity toward nucleophiles. For example, reaction rates with amines are 3–5× faster than analogous pyrrolidine derivatives. Steric hindrance from the dimethylcarbamate group slows N-alkylation but enhances regioselectivity at the 3-position .
- Electronic effects : Electron-deficient azetidine rings (due to carbamate electron-withdrawing effects) favor SN2 mechanisms. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol lower activation energy compared to unsubstituted azetidine .
Q. Q6. What mechanisms underlie observed discrepancies in biological activity across in vitro vs. in vivo models?
Methodological Answer:
- Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to correlate free drug levels with efficacy. For instance, >90% binding to albumin may reduce in vivo activity despite high in vitro potency .
- Metabolite interference : Identify active metabolites (e.g., azetidin-3-ol derivatives) using -NMR or radiolabeled tracers. Adjust dosing regimens to account for metabolite accumulation .
Data Interpretation and Experimental Design
Q. Q7. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?
Methodological Answer:
- Tiered dosing : Use 3–5 logarithmic doses (e.g., 1, 3, 10, 30 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose. Model data using non-compartmental analysis (NCA) to identify saturation of absorption or clearance pathways .
- Mechanistic modeling : Incorporate allosteric binding parameters (e.g., Hill coefficients >1) if target engagement assays (SPR or ITC) show cooperative effects .
Q. Q8. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the ChEMBL database. Focus on kinases and GPCRs due to the compound’s amine-rich structure .
- Machine learning : Train QSAR models on azetidine derivatives with published IC data (e.g., PDE10A inhibitors) to predict selectivity over PDE3/4 .
Advanced Methodological Resources
- Synthetic protocols : Optimized procedures for azetidine ring closure and carbamate protection are detailed in .
- Stability guidelines : ICH Q1A-Q1E protocols for photostability and hydrolytic degradation .
- Biological assay validation : FDA-recommended practices for PDE inhibition assays and microsomal stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
